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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of
monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological
effects of its parent compound. This technical guide provides a comprehensive overview of the
chemical structure, properties, and known pharmacological activities of O-
Desmethylbrofaromine. It is intended to serve as a resource for researchers and
professionals engaged in the study of monoamine oxidase inhibitors and the development of
novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties

O-Desmethylbrofaromine is formed in the body via the O-demethylation of Brofaromine, a
metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This
biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of O-
Desmethylbrofaromine can be defined as follows:
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Property Value
4-(7-bromo-5-hydroxy-1-benzofuran-2-
IUPAC Name o
yl)piperidine
Molecular Formula C13H14BrNO:2
Molecular Weight 296.16 g/mol
Canonical SMILES C1CNCCC1C2=CC3=C(02)C=C(C=C3Br)O
INChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9-
InChl Key 8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1-

4H2

Pharmacological Properties

O-Desmethylbrofaromine is recognized as an active metabolite that contributes to the overall
therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and
reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine
neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting
MAO-A, O-Desmethylbrofaromine increases the synaptic availability of these
neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant
and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible
MAOIs and contributing to a more favorable safety profile, particularly concerning dietary
tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile

While the primary target of O-Desmethylbrofaromine is MAO-A, the parent compound,
Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.[1] The
extent to which O-Desmethylbrofaromine shares this activity is an area of ongoing
investigation. A comprehensive understanding of its interaction with serotonin (SERT),
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norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete
pharmacological profile.

Table of Known/Predicted Biological Activities:

Target Activity Quantitative Data Reference
Monoamine Oxidase ] o Specific ICso/Ki values  Inferred from
Reversible Inhibitor ] ) ] o
A (MAO-A) not publicly available. Brofaromine's activity.
) » Inferred from
Serotonin Transporter ) . Specific ICso/Ki values ] o
Potential Inhibitor ] ) Brofaromine's activity.
(SERT) not publicly available.

[1]

Norepinephrine
Transporter (NET)

To be determined - -

Dopamine Transporter
(DAT)

To be determined - -

Signaling Pathways

The therapeutic effects of O-Desmethylbrofaromine are mediated through the modulation of
monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin,
norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing
neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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